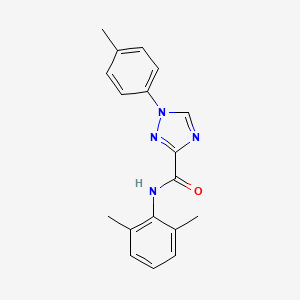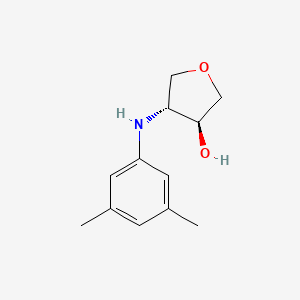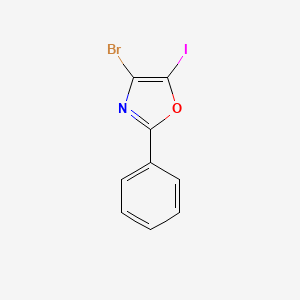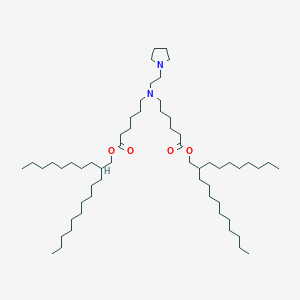
3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate is a complex organic compound with a long-chain structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate involves multiple steps. The process typically starts with the preparation of heptadecan-9-yl 8-oxooctanoate, which is then reacted with 2-hydroxyethylamine to form the intermediate compound. This intermediate is further reacted with propyl tetradecanoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-((((3-pentyloctyl)oxy)carbonyl)oxy)hexyl)amino)octanoate .
Uniqueness
3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate is unique due to its specific long-chain structure and the presence of multiple functional groups.
Properties
Molecular Formula |
C44H87NO5 |
|---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
3-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]propyl tetradecanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-19-20-24-29-35-43(47)49-41-32-38-45(39-40-46)37-31-26-21-25-30-36-44(48)50-42(33-27-22-14-11-8-5-2)34-28-23-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
KASCYKGOVOJEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)




![{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)

![N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13362237.png)
![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362243.png)

![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362248.png)
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362249.png)
